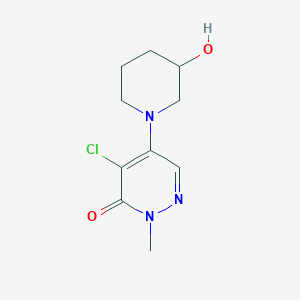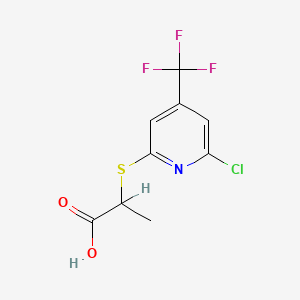
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid
Descripción general
Descripción
“2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid” is a chemical compound with the molecular formula C9H7ClF3NO2S and a molecular weight of 285.67 . It is a versatile compound widely used in scientific research. Its unique structure offers potential applications in drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid” consists of a pyridine ring with a trifluoromethyl group at the 4-position and a chloro group at the 6-position. This pyridine ring is connected to a propionic acid group through a sulfanyl linkage .
Aplicaciones Científicas De Investigación
Organic Synthesis Flexibility
The preparation of isomeric halopyridinecarboxylic acids showcases the logistic flexibility and strategic methodologies in functionalizing pyridine derivatives, highlighting the pivotal role of precursor choice in synthesizing specific carboxylic acids from chloro(trifluoromethyl)pyridines. This approach underscores the importance of such compounds in creating structurally diverse molecules for various scientific applications (Cottet & Schlosser, 2004).
Antibacterial Applications
Cationic derivatives of corroles containing pyridinylsulfanyl groups were synthesized and evaluated for their antibacterial activity against Gram-negative bacteria. These derivatives exhibited effective antibacterial properties at micromolar concentrations, indicating the potential of pyridinylsulfanyl-containing compounds in developing new antibacterial agents (Cardote et al., 2018).
Regioexhaustive Functionalization
Studies on the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines into carboxylic acids through various organometallic methods demonstrate the chemical flexibility and wide-ranging applicability of these compounds in synthesizing diverse functionalized materials, which could extend to similar compounds like 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid (Cottet & Schlosser, 2004).
Synthesis of Key Intermediates
The synthesis processes for various chloro- and trifluoromethyl-substituted pyridines and their transformation into key intermediates for pharmaceuticals and agrochemicals highlight the critical role of such compounds in developing new drugs and herbicides. This research area could potentially include applications for 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid as an intermediate or functional group in creating new active molecules (Guoqua, 2014; Zheng-xiong, 2004).
Advanced Material Synthesis
The synthesis and application of pyridine sulfides in creating ternary cocrystals demonstrate the utility of pyridinylsulfanyl compounds in material science, particularly in designing new crystalline materials with specific properties. Such applications could be explored for compounds like 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid in developing materials with unique structural or functional characteristics (Wzgarda-Raj et al., 2021).
Propiedades
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-4(8(15)16)17-7-3-5(9(11,12)13)2-6(10)14-7/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQBZPRBKXNYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



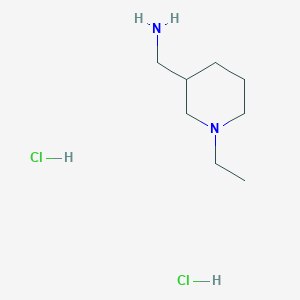
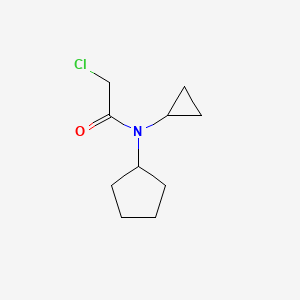
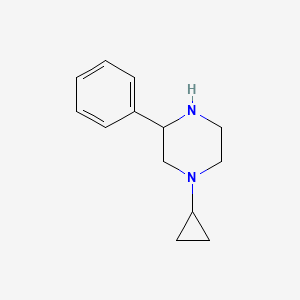
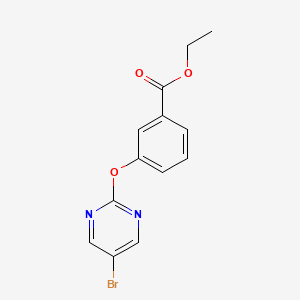
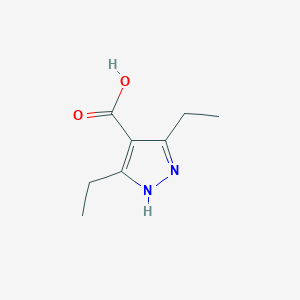
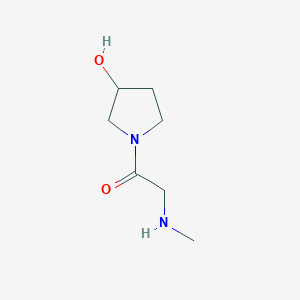
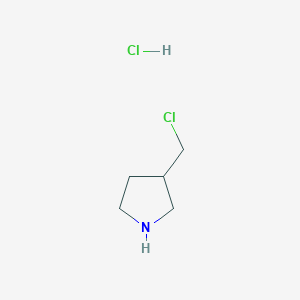
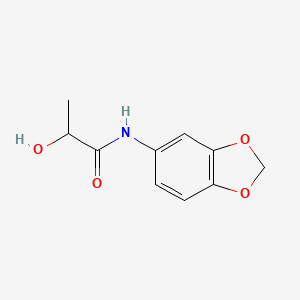
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
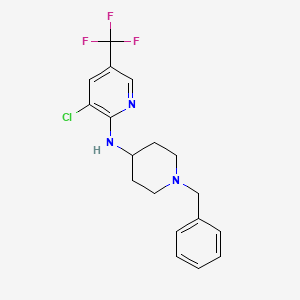
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)
